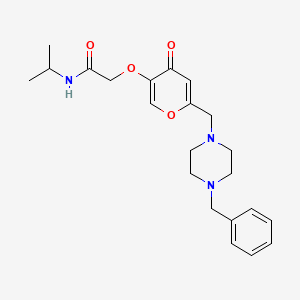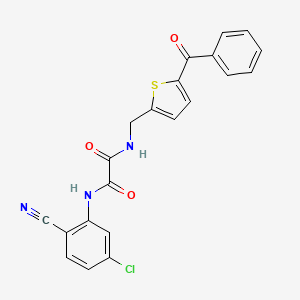
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters as building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a common step in the synthesis of such compounds . The Matteson-CH2-homologation, which involves the use of in situ generated CH2BrLi in THF at low temperature, is another method that might be relevant .Aplicaciones Científicas De Investigación
Pyran Derivatives in Pharmacological Research
The research on pyran derivatives, including compounds structurally related to 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide, has shown significant neurotropic activity. Compounds like 2-dialkylamino-4-oxo-4H-naphtho pyrans exhibit neuroleptic-type activity, with some showing antidepressive properties (Ermili, Balbi, & Roma, 1976).
Anticonvulsant Activity of Pyran Derivatives
Studies on similar compounds have demonstrated potential anticonvulsant effects. For example, certain 4H-pyran-4-one derivatives were evaluated for their anticonvulsant activities and showed promise in this field (Aytemir & Çalış, 2010).
Synthesis and Applications in Organic Chemistry
The synthesis and transformation of pyran derivatives, such as 2H-pyran-2-ones, are crucial in organic chemistry and drug development. These compounds can serve as synthons for further chemical transformations (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Histamine H4 Receptor Ligands
Research has also explored the use of pyrimidine-containing ligands, similar in structure to the compound , for the histamine H4 receptor. These compounds have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Antibacterial and Antifungal Applications
Novel acrylate monomers based on pyran derivatives have shown moderate to good antibacterial and antifungal activities. This indicates the potential use of these compounds in the development of new antimicrobial agents (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Anti-Inflammatory and Anti-Nociceptive Agents
Some pyran derivatives have been synthesized with the aim to develop new agents with potential anti-inflammatory and anti-nociceptive activity. These compounds are useful in understanding the chemistry behind pain management and inflammation control (Upmanyu, Gupta, Shah, & Mishra, 2011).
Propiedades
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-17(2)23-22(27)16-29-21-15-28-19(12-20(21)26)14-25-10-8-24(9-11-25)13-18-6-4-3-5-7-18/h3-7,12,15,17H,8-11,13-14,16H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPIILWSVGZSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)
![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)



![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)
![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)
![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)
![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)
![N-(2,6-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2376142.png)